molecular formula C11H17BrN2 B13977998 6-Bromo-2,4-diisopropylpyridin-3-amine

6-Bromo-2,4-diisopropylpyridin-3-amine

Cat. No.: B13977998
M. Wt: 257.17 g/mol
InChI Key: NGTPMQMRDJWQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,4-diisopropylpyridin-3-amine is a chemical compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of 6-Bromo-2,4-diisopropylpyridin-3-amine may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-diisopropylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2,4-diisopropylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-diisopropylpyridin-3-amine depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,4-dimethylpyridin-3-amine: Similar structure but with methyl groups instead of diisopropyl groups.

    5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative with different substituents.

Uniqueness

6-Bromo-2,4-diisopropylpyridin-3-amine is unique due to its specific substituents, which can influence its reactivity and potential applications. The presence of diisopropyl groups can affect its steric and electronic properties, making it distinct from other pyridine derivatives.

Properties

Molecular Formula

C11H17BrN2

Molecular Weight

257.17 g/mol

IUPAC Name

6-bromo-2,4-di(propan-2-yl)pyridin-3-amine

InChI

InChI=1S/C11H17BrN2/c1-6(2)8-5-9(12)14-11(7(3)4)10(8)13/h5-7H,13H2,1-4H3

InChI Key

NGTPMQMRDJWQPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC(=C1N)C(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.